molecular formula C16H12Cl3NO5 B14661863 Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate CAS No. 51282-64-5

Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate

Cat. No.: B14661863
CAS No.: 51282-64-5
M. Wt: 404.6 g/mol
InChI Key: HXERIJAZNCEXQA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoate core substituted with nitro and trichlorophenoxy groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial processes may incorporate advanced purification techniques like distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.

    Reduction: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and isopropanol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-nitrobenzoate
  • Propan-2-yl 2,4,6-trichlorobenzoate
  • 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid

Uniqueness

Propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the presence of both nitro and trichlorophenoxy groups on the benzoate core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse reactivity and potential interactions with biological targets, setting it apart from simpler analogs.

Properties

CAS No.

51282-64-5

Molecular Formula

C16H12Cl3NO5

Molecular Weight

404.6 g/mol

IUPAC Name

propan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate

InChI

InChI=1S/C16H12Cl3NO5/c1-8(2)24-16(21)11-7-10(3-4-14(11)20(22)23)25-15-12(18)5-9(17)6-13(15)19/h3-8H,1-2H3

InChI Key

HXERIJAZNCEXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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